molecular formula C12H10ClNO B3255291 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one CAS No. 25297-57-8

6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one

Cat. No. B3255291
CAS RN: 25297-57-8
M. Wt: 219.66 g/mol
InChI Key: LWSYVPRXZRNDHW-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical abbreviation, CMP. CMP is a pyridine derivative that has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Analysis

6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one has been utilized in the synthesis of novel compounds and the exploration of their structures. Kulakov et al. (2018) reported the synthesis of derivatives like 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones, demonstrating antiradical activity against radicals like DPPH and ABTS (Kulakov et al., 2018). Similarly, Neve et al. (1999) explored the synthesis of Ir(III) cyclometalated compounds using functionalized polypyridine ligands, showcasing the redox and absorption properties of these complexes (Neve et al., 1999).

In Organic Synthesis

The compound plays a crucial role in the synthesis of β-carboline derivatives. Kametani et al. (1968) described modified syntheses of these derivatives through nitrene intermediates, highlighting its importance in organic synthesis (Kametani et al., 1968).

Neurotropic Activity

Palamarchuk et al. (2021) investigated the neurotropic activity of new 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives, identifying compounds with higher potential neurotropic activity than standard drugs (Palamarchuk et al., 2021).

Reaction Mechanisms

Research by Károlyházy et al. (2010) focused on the reactions of chloropyridazin-3(2H)-ones with iodide ion, providing insights into nucleophilic substitution mechanisms and structural elucidation through NMR spectroscopy (Károlyházy et al., 2010).

Deuteration Kinetics

Balaban et al. (1983) explored the deuteration kinetics of related compounds, contributing to the understanding of chemical reaction rates and molecular structure determination (Balaban et al., 1983).

Comparative Studies

Di Monte et al. (1986) conducted comparative studies on the mechanisms of cytotoxicity of 1-methyl-4-phenylpyridine (MPP+), structurally similar to 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one, which provided insights into toxicological mechanisms (Di Monte et al., 1986).

Synthesis and Photophysical Properties

Cho et al. (2010) studied the synthesis and photophysical properties of green-emitting Ir(III) complexes, contributing to the development of polymer light-emitting diodes (Cho et al., 2010).

properties

IUPAC Name

6-chloro-1-methyl-4-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-14-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSYVPRXZRNDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=CC1=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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